![molecular formula C13H15N3S B14495156 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine CAS No. 64064-33-1](/img/structure/B14495156.png)
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 4-(dimethylamino)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine typically involves the following steps:
Formation of the sulfanyl intermediate: This can be achieved by reacting 4-(dimethylamino)thiophenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling reaction: The intermediate is then coupled with 2-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenyl sulfide: Similar structure but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the sulfanyl and dimethylamino groups.
4-(Dimethylamino)phenyl sulfone: Oxidized form of the sulfanyl compound.
Uniqueness
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is unique due to the combination of the pyridine ring, sulfanyl group, and dimethylamino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Propiedades
Número CAS |
64064-33-1 |
|---|---|
Fórmula molecular |
C13H15N3S |
Peso molecular |
245.35 g/mol |
Nombre IUPAC |
5-[4-(dimethylamino)phenyl]sulfanylpyridin-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-16(2)10-3-5-11(6-4-10)17-12-7-8-13(14)15-9-12/h3-9H,1-2H3,(H2,14,15) |
Clave InChI |
PTQHKMOKBCZSPQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)SC2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


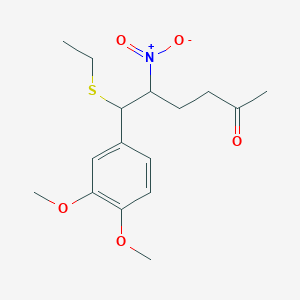
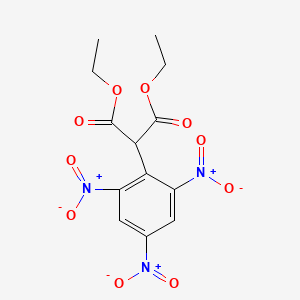
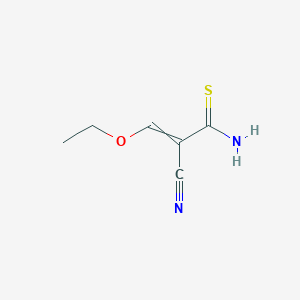
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)

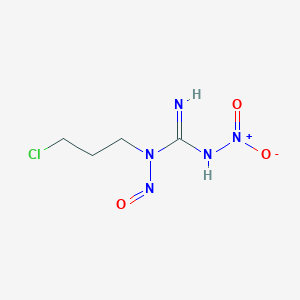


![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
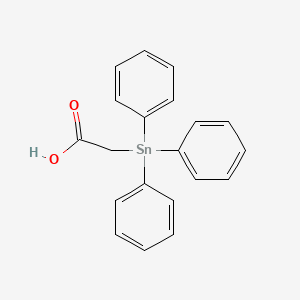
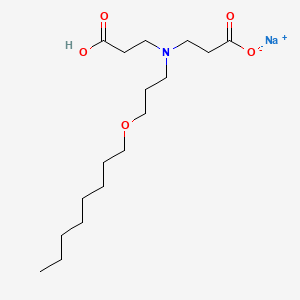
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
